molecular formula C9H10O2 B2974264 Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 1955554-75-2

Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2974264
CAS No.: 1955554-75-2
M. Wt: 150.177
InChI Key: WUJSGGLKTHKEOJ-UHFFFAOYSA-N
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Description

Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring an ethynyl (-C≡CH) substituent at the 3-position and a methyl ester group at the 1-position. BCP scaffolds are highly valued in medicinal chemistry and materials science due to their unique three-dimensional structure, which enhances steric bulk and metabolic stability compared to linear or planar analogs .

Properties

IUPAC Name

methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJSGGLKTHKEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-75-2
Record name methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for methyl 3-ethynylbicyclo[11 the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while reduction can yield alkenes or alkanes .

Mechanism of Action

The mechanism of action of methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its unique structure allows it to interact with various molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Key Observations:

Synthetic Strategies: Methyl 3-(hydroxymethyl)BCP-1-carboxylate employs multi-step functional group interconversion (bromination, Arbuzov reaction) . Difluoro derivatives utilize rhodium-catalyzed cyclopropanation, enabling one-pot synthesis but with moderate yields (12–47%) . Amino derivatives achieve high yields (99%) via efficient amide coupling .

Substituent Effects: Hydrophilicity: Hydroxymethyl and amino groups enhance solubility in polar solvents, making them suitable for biological applications . Electron-Withdrawing Groups: Trifluoromethyl and difluoro substituents increase metabolic stability and lipophilicity, critical for CNS-targeted drugs .

Applications: Pharmaceuticals: Amino and hydroxymethyl derivatives are intermediates for amino acids (e.g., PBPG) or CFTR modulators . Materials Science: Ethynylphenyl derivatives enable molecular tweezers for porphyrin-based architectures .

Biological Activity

Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate (CAS: 1955554-75-2) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological implications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Formula: C9_9H10_{10}O2_2
Molecular Weight: 150.18 g/mol
IUPAC Name: this compound
Purity: 97%

The compound features a bicyclic structure that enhances its potential for various biological interactions due to the rigidity and unique spatial arrangement of its functional groups.

Synthesis Methods

This compound can be synthesized through several methods, typically involving C–H activation strategies that allow for the introduction of ethynyl groups into the bicyclic framework. Recent advances in synthetic methodologies have improved yields and functionalization options, making this compound more accessible for research purposes .

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which is crucial for therapeutic applications .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The effectiveness of this compound in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound in models of neurodegeneration, particularly in conditions like Alzheimer's disease. It appears to mitigate oxidative stress and improve neuronal survival rates, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The IC50 value was determined to be approximately 15 µM, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy
In a comparative analysis against standard antibiotics, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, showcasing its effectiveness as an antimicrobial agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduced oxidative stress in neuronal models

Q & A

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent orientation. For example, Figure S5 in shows a 1H-NMR spectrum of a structurally similar BCP derivative in CDCl₃ .
  • 19F NMR and FTIR : Used to verify fluorinated products (e.g., difluorobicyclo[1.1.1]pentanes) and functional groups like carbonyls .
  • HRMS : Validates molecular weight and purity, especially for intermediates like aldehyde 28 in chiral BCP synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of BCP derivatives be achieved?

  • Chiral Resolution : Use of chiral auxiliaries or catalysts in Strecker reactions (e.g., (S)-homo-PBPG and (R)-homo-PBPG) enables separation of enantiomers. This is critical for synthesizing BCP-based amino acids with high stereochemical fidelity .
  • Asymmetric Catalysis : Rhodium catalysts (e.g., Rh₂(Oct)₄) in one-pot syntheses may induce stereoselectivity in difluorinated BCP derivatives, though yields require optimization (e.g., 36–43%) .

Q. What strategies optimize reaction yields in fluorination or difluorination reactions?

  • Catalyst Loading : Adjusting Rh₂(Oct)₄ concentrations (e.g., 15 µg per 46 mg substrate) improves yield in fluorination .
  • Additive Screening : Sodium iodide (NaI) enhances reactivity in CF₃TMS-mediated fluorinations. For example, NaI (0.5 equiv) increased yields of methyl 3-(5-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate to 36% .
  • Purification : Gradient elution (e.g., 20–50% ethyl acetate in hexane) via medium-pressure liquid chromatography (MPLC) ensures high-purity products .

Q. How can functional groups be introduced to the BCP core for diverse applications?

  • Amide Coupling : HBTU-mediated coupling with amines (e.g., 4-ethynylaniline) introduces carbamoyl groups .
  • Bromination/Iodination : Halogenation at the 3-position (e.g., methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate) enables cross-coupling reactions .
  • Aldehyde Intermediates : Reduction of esters to aldehydes (e.g., aldehyde 28) facilitates Strecker reactions for amino acid synthesis .

Q. How should researchers address contradictions in reported reaction yields (e.g., 36–43%)?

  • Troubleshooting Checklist :
  • Catalyst Stability : Ensure Rh₂(Oct)₄ is fresh or stored under inert conditions.
  • Substrate Purity : Verify starting materials (e.g., diazoacetates) are free of moisture.
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times .

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